4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 1,2-dichloroethenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 1,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethene: A related compound with similar chemical properties but lacking the pyrazole ring.
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the dichloroethenyl group.
Uniqueness
4-(1,2-Dichloroethenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of the dichloroethenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
22825-24-7 |
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Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4-(1,2-dichloroethenyl)-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-7(6(9)3-8)5(2)11-10-4/h3H,1-2H3,(H,10,11) |
InChI Key |
LWZUYJGMLGQDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=CCl)Cl |
Origin of Product |
United States |
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